molecular formula C37H40N2O6 B239542 Limacine CAS No. 10172-02-8

Limacine

Cat. No.: B239542
CAS No.: 10172-02-8
M. Wt: 608.7 g/mol
InChI Key: XWPNIUMAGJGPDD-FQLXRVMXSA-N
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Description

6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- is a complex organic compound with the molecular formula C37H40N2O6.

Preparation Methods

The synthesis of 6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- involves several steps. One common method starts with the sublimation of a precursor compound, followed by a reaction with ethyl acetate. This process involves multiple purification steps to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

10172-02-8

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,15R)-9,21,26-trimethoxy-16,31-dimethyl-7,24-dioxa-16,31-diazaheptacyclo[23.6.2.23,6.115,19.08,13.028,32.023,34]hexatriaconta-3(36),4,6(35),8(13),9,11,19,21,23(34),25,27,32-dodecaen-22-ol

InChI

InChI=1S/C37H40N2O6/c1-38-15-13-23-19-31(42-4)32-21-27(23)28(38)17-22-9-11-26(12-10-22)44-36-25(7-6-8-30(36)41-3)18-29-34-24(14-16-39(29)2)20-33(43-5)35(40)37(34)45-32/h6-12,19-21,28-29,40H,13-18H2,1-5H3/t28-,29-/m1/s1

InChI Key

XWPNIUMAGJGPDD-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

Synonyms

(1'R)-6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol

Origin of Product

United States

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